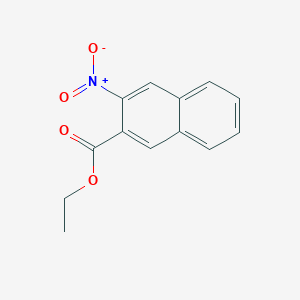
Ethyl 3-nitronaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 3-NITRO-2-NAPHTHOATE is an organic compound with the molecular formula C13H11NO4 and a molar mass of 245.23 g/mol It is a derivative of naphthalene, characterized by the presence of an ethyl ester group and a nitro group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-NITRO-2-NAPHTHOATE typically involves the nitration of 2-naphthoic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 3-position of the naphthalene ring. The resulting 3-nitro-2-naphthoic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield ETHYL 3-NITRO-2-NAPHTHOATE.
Industrial Production Methods
Industrial production of ETHYL 3-NITRO-2-NAPHTHOATE follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 3-NITRO-2-NAPHTHOATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-Amino-2-naphthoate.
Substitution: Various substituted naphthalene derivatives.
Hydrolysis: 3-Nitro-2-naphthoic acid and ethanol.
Applications De Recherche Scientifique
ETHYL 3-NITRO-2-NAPHTHOATE has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ETHYL 3-NITRO-2-NAPHTHOATE depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with molecular targets in biological systems. The exact molecular targets and pathways involved are subject to ongoing research .
Comparaison Avec Des Composés Similaires
ETHYL 3-NITRO-2-NAPHTHOATE can be compared with other nitro-naphthalene derivatives:
3-Nitro-2-naphthoic acid: Similar structure but lacks the ethyl ester group, making it less lipophilic.
2-Nitronaphthalene: Lacks the carboxylate group, resulting in different reactivity and applications.
3-Amino-2-naphthoate: The reduced form of ETHYL 3-NITRO-2-NAPHTHOATE, with an amino group instead of a nitro group, leading to different chemical and biological properties
Propriétés
Numéro CAS |
77802-23-4 |
|---|---|
Formule moléculaire |
C13H11NO4 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
ethyl 3-nitronaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-2-18-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14(16)17/h3-8H,2H2,1H3 |
Clé InChI |
IBWVNHFLMNMWNK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=CC=CC=C2C=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11867170.png)
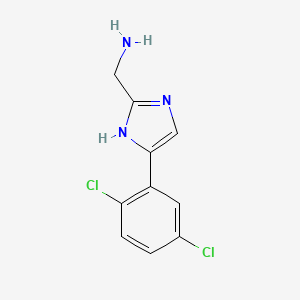
![6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11867183.png)
![1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11867190.png)
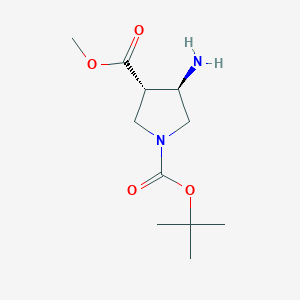
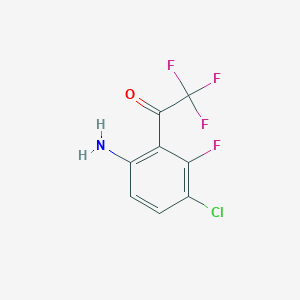

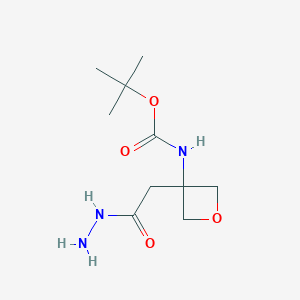
![1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethan-1-one](/img/structure/B11867214.png)

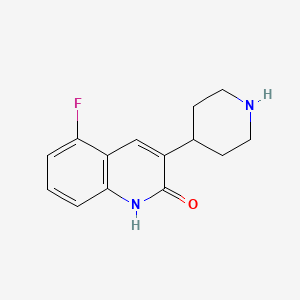
![Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11867232.png)

